

# Application Notes and Protocols: Oral Gavage of DSM74 in Mice

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## Compound of Interest

Compound Name: **DSM74**

Cat. No.: **B1670969**

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## Introduction

**DSM74** is a triazolopyrimidine-based inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway in parasites such as *Plasmodium falciparum*, the causative agent of malaria. Unlike their mammalian hosts, these parasites rely solely on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. This dependency makes DHODH a prime target for antimalarial drug development. **DSM74** has demonstrated efficacy in suppressing parasite growth in murine models when administered orally. This document provides a detailed protocol for the oral gavage administration of **DSM74** in mice, along with relevant data and the underlying signaling pathway.

## Data Presentation

### Table 1: DSM74 Dosing and Pharmacokinetics in Mice

Parameter	Value	Species/Strain	Notes
Dosing Route	Oral Gavage	Swiss outbred mice	---
Dosage	50 mg/kg	Swiss outbred mice	Administered once daily (q.d.) or twice daily (b.i.d.) for 4 days. <a href="#">[1]</a>
Vehicle	Aqueous suspension	---	A suitable vehicle for triazolopyrimidine-based inhibitors.
Peak Plasma Concentration (Cmax)	7.9 $\mu$ M	Swiss outbred mice	After a single 20 mg/kg oral dose. <a href="#">[1]</a>
Peak Plasma Concentration (Cmax)	27.6 $\mu$ M	Swiss outbred mice	After a single 50 mg/kg oral dose. <a href="#">[1]</a>
Time to Peak Concentration (Tmax)	Not explicitly stated	---	Plasma concentrations were measured at various time points post-dosing.
Plasma Half-life (t <sub>1/2</sub> )	Not explicitly stated for DSM74	---	DSM74 showed prolonged plasma exposure compared to earlier compounds. <a href="#">[1]</a>
Oral Bioavailability	Not explicitly stated for DSM74	---	---
Clearance (CL)	Not explicitly stated for DSM74	---	---

## Experimental Protocols

### Formulation of DSM74 for Oral Gavage

A recommended vehicle for oral administration of triazolopyrimidine-based inhibitors in mice is an aqueous suspension.

#### Materials:

- **DSM74** powder
- Sodium carboxymethylcellulose (Na-CMC)
- Benzyl alcohol
- Tween 80 (Polysorbate 80)
- Sterile, deionized water

#### Vehicle Preparation (0.5% Na-CMC, 0.5% Benzyl Alcohol, 0.4% Tween 80):

- In a sterile container, add 0.5 g of sodium carboxymethylcellulose to approximately 90 mL of sterile water.
- Stir vigorously until the Na-CMC is fully dissolved. This may require heating and/or extended stirring.
- Add 0.5 mL of benzyl alcohol and 0.4 mL of Tween 80 to the solution.
- Bring the final volume to 100 mL with sterile water and mix thoroughly.

#### DSM74 Suspension Preparation:

- Calculate the required amount of **DSM74** based on the desired concentration and the total volume needed for the study. For a 50 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the concentration would be 5 mg/mL.
- Weigh the appropriate amount of **DSM74** powder.
- Gradually add the **DSM74** powder to the prepared vehicle while continuously stirring or vortexing to ensure a uniform suspension.

- Store the suspension at 4°C, protected from light. Shake well before each use to ensure homogeneity.

## Oral Gavage Procedure in Mice

This protocol adheres to standard animal welfare guidelines. All procedures should be performed by trained personnel.

### Materials:

- Mouse scale
- Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
- Syringes (1 mL)
- **DSM74** suspension
- 70% ethanol for disinfection

### Procedure:

- Animal Preparation: Weigh the mouse to accurately calculate the dose volume. The recommended maximum oral gavage volume is 10 mL/kg.
- Restraint:
  - Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back.
  - The head and body should be in a straight line to facilitate the passage of the gavage needle.
- Gavage Needle Insertion:
  - Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Mark this depth on the needle if necessary.

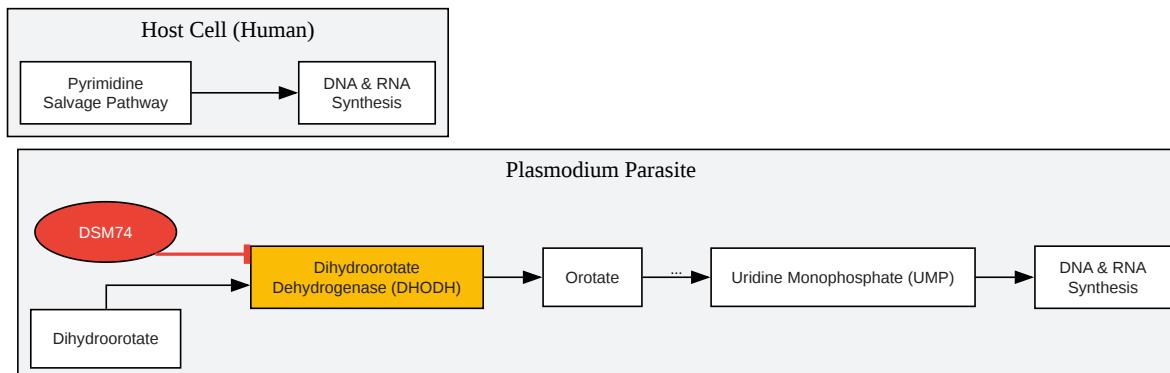
- Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
- Advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow as the needle passes. Do not force the needle. If resistance is met, withdraw and re-insert.

- Administration:
  - Once the needle is correctly positioned in the esophagus (not the trachea), slowly and steadily depress the syringe plunger to administer the **DSM74** suspension.
- Post-Administration:
  - Gently remove the gavage needle in a single, smooth motion.
  - Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a few hours post-administration.

## Signaling Pathway and Experimental Workflow

### Dihydroorotate Dehydrogenase (DHODH) Pathway

**DSM74** targets the DHODH enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite. This pathway is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA replication.

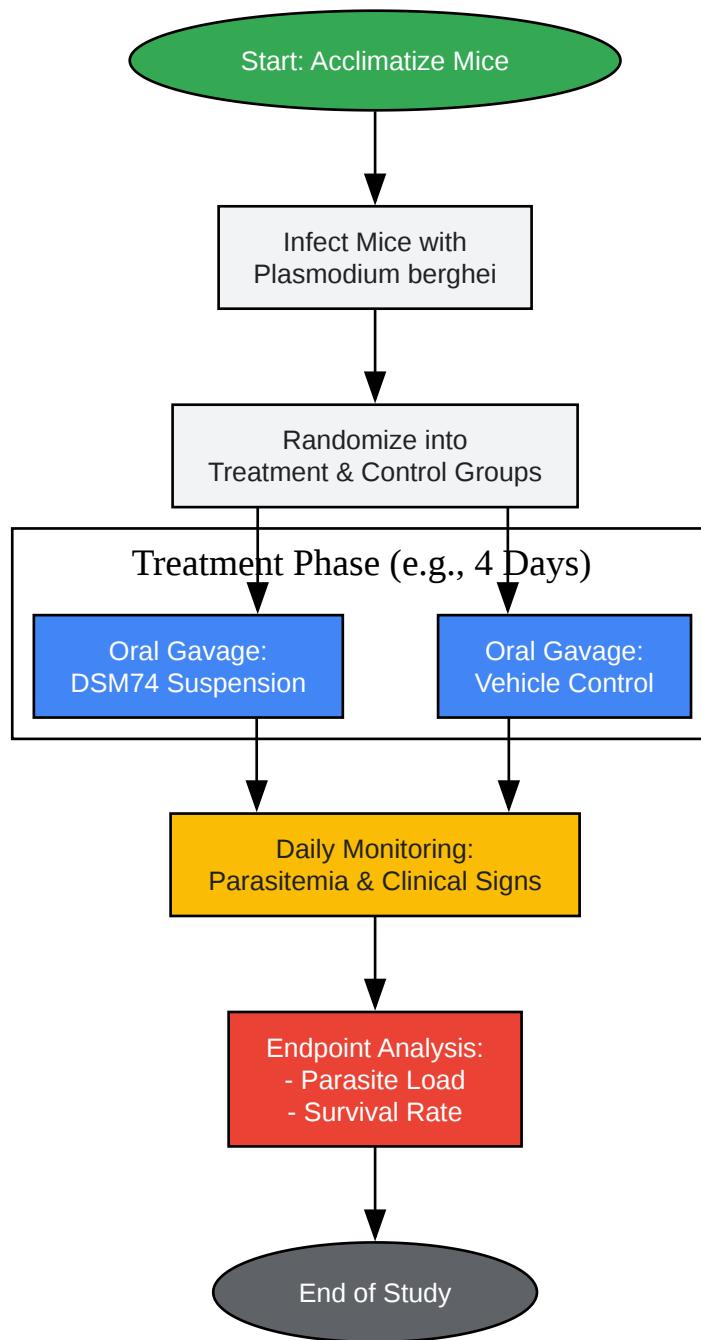


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Caption: Mechanism of action of **DSM74** targeting the parasite's DHODH.

## Experimental Workflow for Oral Gavage Study

The following diagram outlines the typical workflow for an in vivo efficacy study of **DSM74** in a mouse model of malaria.



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Caption: Workflow for an in vivo efficacy study using oral gavage.

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## References

- 1. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
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